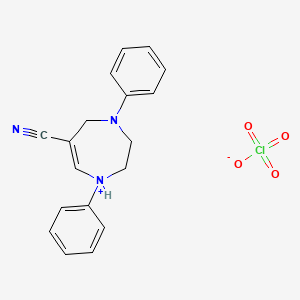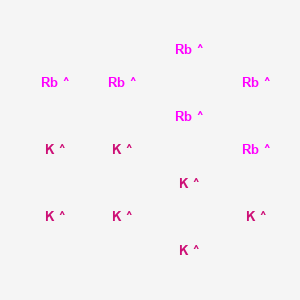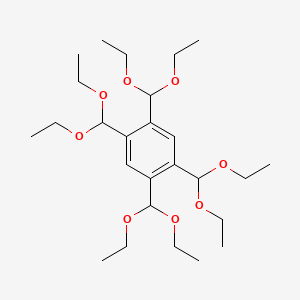
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- is an organic compound with the molecular formula C26H46O8 It is a derivative of benzene, where four hydrogen atoms are replaced by diethoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- typically involves the reaction of benzene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl groups.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The diethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diethoxymethyl groups to simpler alkyl groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- exerts its effects depends on the specific application. In chemical reactions, the diethoxymethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,2,4,5-tetramethyl- (Durene): Similar structure but with methyl groups instead of diethoxymethyl groups.
Benzene, 1,2,4,5-tetrakis(1-methylethyl)-: Another derivative with isopropyl groups.
Eigenschaften
CAS-Nummer |
62397-06-2 |
|---|---|
Molekularformel |
C26H46O8 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1,2,4,5-tetrakis(diethoxymethyl)benzene |
InChI |
InChI=1S/C26H46O8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3 |
InChI-Schlüssel |
ZPYCZERNBLMOGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC(=C(C=C1C(OCC)OCC)C(OCC)OCC)C(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

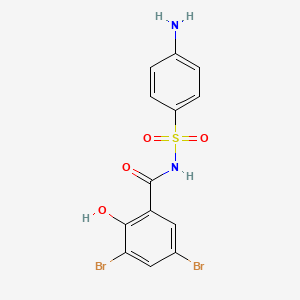
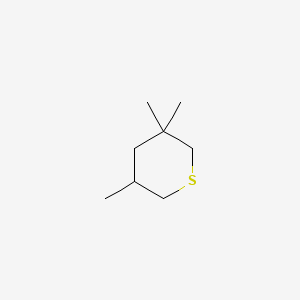
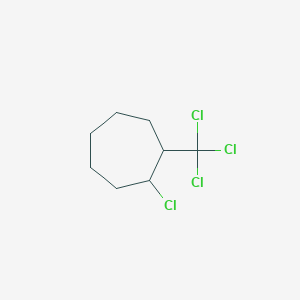
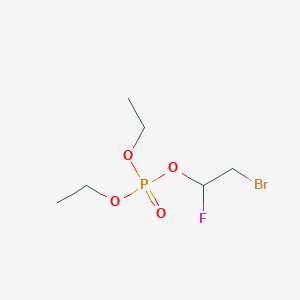
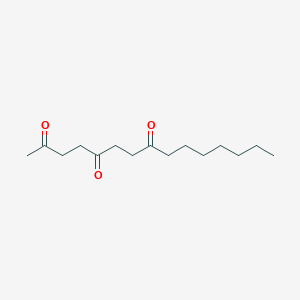
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)

